Nortadalafil

Analytical Chemistry Mass Spectrometry Chromatography

Nortadalafil (CAS 171596-36-4) is the N-desmethyl metabolite and process-related impurity of tadalafil (Impurity C per Ph. Eur.). Its distinct chromatographic retention, mass spectral signature, and immunoassay recognition—diverging from tadalafil—demand a dedicated, high-purity reference standard for accurate impurity profiling, adulterant screening in dietary supplements, and SAR studies on PDE5 inhibitors. Procuring nortadalafil as a certified analytical standard ensures regulatory compliance in ANDA submissions and forensic investigations, guarding against misidentification inherent to tadalafil calibrators.

Molecular Formula C21H17N3O4
Molecular Weight 375.4 g/mol
CAS No. 171596-36-4
Cat. No. B1662904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortadalafil
CAS171596-36-4
Synonyms(6R,12aR)-6-(benzo[d][1,3]dioxol-5-yl)-2,3,12,12a-tetrahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione
Molecular FormulaC21H17N3O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
InChIKeyXHDLVMPUSXRZOS-FOIQADDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortadalafil (CAS 171596-36-4): Chemical Identity and Class Context for Procurement


Nortadalafil (N-desmethyl tadalafil, CAS 171596-36-4) is a demethylated structural analog of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil [1]. It belongs to the tetracyclic β-carboline-based class of PDE5 inhibitors, sharing the same core pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold as tadalafil but lacking the N-methyl group on the piperazinedione ring [1]. Nortadalafil occurs as a known metabolite and process-related impurity of tadalafil, and is also encountered as an undeclared adulterant in dietary supplements [2]. The compound is available from research chemical suppliers at purities typically ≥98% .

Why Nortadalafil Procurement Requires Precise Specification: Differentiation from Tadalafil and Other PDE5 Inhibitors


Substituting tadalafil for nortadalafil, or vice versa, is not scientifically valid due to distinct chemical structures, differing regulatory and application contexts, and separate analytical requirements. Nortadalafil is an N-desmethyl derivative of tadalafil [1]; this structural modification can influence chromatographic retention, ionization efficiency in mass spectrometry, and recognition by antibodies in immunoassays, thereby necessitating a dedicated reference standard for accurate identification and quantification [2]. Furthermore, while tadalafil is an approved active pharmaceutical ingredient (API), nortadalafil is not approved for therapeutic use and is classified as an impurity in tadalafil drug substance [3]. In research and forensic contexts, nortadalafil is encountered as an adulterant in dietary supplements, requiring its specific procurement as a reference material distinct from tadalafil standards [4].

Quantitative Evidence Guide: Nortadalafil Differentiation from Tadalafil and PDE5 Analogs


Structural Differentiation: N-Desmethyl Modification vs. Tadalafil

Nortadalafil differs structurally from tadalafil by the absence of an N-methyl group on the piperazinedione ring, resulting in a molecular formula of C21H17N3O4 (MW 375.38) compared to C22H19N3O4 (MW 389.40) for tadalafil [1]. This demethylation reduces the molecular weight by 14 Da and alters the compound's chromatographic retention time and mass spectral fragmentation pattern . In reversed-phase HPLC analysis, nortadalafil elutes earlier than tadalafil under standard conditions, with a reported retention time of 22.7 min for nortadalafil isolated from adulterated supplements when analyzed using a specific gradient method .

Analytical Chemistry Mass Spectrometry Chromatography

Pharmacokinetic Differentiation: Human Half-Life of Nortadalafil vs. Tadalafil

Nortadalafil exhibits a significantly shorter terminal elimination half-life in humans compared to tadalafil. Following single oral doses of 40-120 mg, nortadalafil displays a half-life (t1/2) of 5.93–6.21 hours . In contrast, tadalafil is characterized by a prolonged half-life of approximately 17.5 hours in healthy subjects [1]. This difference in pharmacokinetic profiles reflects the impact of N-demethylation on metabolic stability and clearance.

Pharmacokinetics Drug Metabolism Clinical Pharmacology

PDE5 Inhibitory Potency: Class-Level Inference Based on Structural Analogy

While a direct, side-by-side IC50 comparison between nortadalafil and tadalafil in the same assay is not available in the public literature, structural and functional class-level inference strongly suggests comparable PDE5 inhibitory potency. Tadalafil is a highly potent PDE5 inhibitor with reported IC50 values ranging from 1 nM to 5 nM depending on the assay system [1]. Studies on tadalafil analogues, including N-arylated derivatives synthesized via Buchwald coupling, have demonstrated that replacement of the N-methyl group with various aryl moieties yields compounds with PDE5 inhibition potencies comparable to that of tadalafil [2]. Given that nortadalafil retains the identical core scaffold and the critical 6R,12aR stereochemistry essential for PDE5 binding, it is inferred to possess PDE5 inhibitory activity within the same nanomolar range as tadalafil [3].

Enzymology PDE5 Inhibition Drug Discovery

Purity and Analytical Grade Specifications: Procurement-Relevant Differentiation

Commercially available nortadalafil is supplied with defined purity specifications that differentiate it from crude tadalafil or non-certified materials. Representative purity specifications include ≥98.5% (HPLC) [1], ≥99.0% , and 99.71% . These purity levels are accompanied by certificates of analysis (CoA) detailing HPLC chromatograms, residual solvent levels (meeting ICH Q3C guidelines), and heavy metal content (e.g., ≤10 ppm) [1]. In contrast, tadalafil API is typically supplied at purity >99% according to pharmacopoeial monographs (e.g., USP, Ph. Eur.), which include strict limits on specified impurities, including nortadalafil as Impurity C [2].

Quality Control Analytical Standards Reference Materials

Optimal Application Scenarios for Nortadalafil Procurement


Analytical Reference Standard for Tadalafil Impurity Profiling

Nortadalafil serves as a critical reference standard for the identification and quantification of Impurity C (nortadalafil) in tadalafil active pharmaceutical ingredient (API) and finished drug products, in accordance with pharmacopoeial monographs such as the European Pharmacopoeia [1]. Its defined retention time (e.g., 22.7 min under specific HPLC conditions) and mass spectral signature enable accurate impurity profiling .

Forensic and Regulatory Screening for Adulterated Dietary Supplements

Nortadalafil is a known adulterant in dietary supplements marketed for sexual enhancement. Its procurement as a certified reference material is essential for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to screen for and quantify this undeclared PDE5 inhibitor in seized products [2].

In Vitro PDE5 Inhibition Studies and Structure-Activity Relationship (SAR) Investigations

As a demethylated analog of tadalafil, nortadalafil is used in enzyme inhibition assays to explore the structure-activity relationships of PDE5 inhibitors. While its exact IC50 remains unreported, it is employed as a comparator compound in SAR studies focused on modifications of the tadalafil scaffold, particularly at the N-2 position of the piperazinedione ring [3].

Metabolism and Pharmacokinetic Studies of Tadalafil

Nortadalafil is a known metabolite of tadalafil in humans. Its procurement allows researchers to investigate the metabolic pathways of tadalafil, including CYP3A-mediated N-demethylation, and to quantify the formation of this metabolite in in vitro and in vivo systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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